1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
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Overview
Description
1-(Benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a complex organic compound that features both benzyloxy and dihydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxy intermediate, followed by the introduction of the dihydroisoquinoline moiety through a series of nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the dihydroisoquinoline moiety can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dihydroisoquinoline moieties may bind to different sites on the target molecule, leading to changes in its activity or function. Detailed studies of these interactions can provide insights into the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy and dihydroisoquinoline derivatives, such as:
- 1-(benzyloxy)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 1-(benzyloxy)-4-(3,4-dihydroisoquinolin-2(1H)-yl)butan-2-ol
Uniqueness
1-(Benzyloxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23NO2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C19H23NO2/c21-19(15-22-14-16-6-2-1-3-7-16)13-20-11-10-17-8-4-5-9-18(17)12-20/h1-9,19,21H,10-15H2 |
InChI Key |
WPJZTIVXTMTTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COCC3=CC=CC=C3)O |
Origin of Product |
United States |
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